Cas no 1344302-26-6 (1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol)

1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol
- 1344302-26-6
- 1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol
- EN300-1077410
-
- インチ: 1S/C10H14N4OS/c1-6(15)8(11)10-12-9(13-14(10)2)7-4-3-5-16-7/h3-6,8,15H,11H2,1-2H3
- InChIKey: SCPGWUICQWREON-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1=NN(C)C(C(C(C)O)N)=N1
計算された属性
- せいみつぶんしりょう: 238.08883226g/mol
- どういたいしつりょう: 238.08883226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 105Ų
1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1077410-2.5g |
1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |
1344302-26-6 | 95% | 2.5g |
$2464.0 | 2023-10-28 | |
Enamine | EN300-1077410-0.1g |
1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |
1344302-26-6 | 95% | 0.1g |
$1106.0 | 2023-10-28 | |
Enamine | EN300-1077410-5g |
1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |
1344302-26-6 | 95% | 5g |
$3645.0 | 2023-10-28 | |
Enamine | EN300-1077410-0.05g |
1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |
1344302-26-6 | 95% | 0.05g |
$1056.0 | 2023-10-28 | |
Enamine | EN300-1077410-0.5g |
1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |
1344302-26-6 | 95% | 0.5g |
$1207.0 | 2023-10-28 | |
Enamine | EN300-1077410-0.25g |
1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |
1344302-26-6 | 95% | 0.25g |
$1156.0 | 2023-10-28 | |
Enamine | EN300-1077410-10.0g |
1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |
1344302-26-6 | 10g |
$5405.0 | 2023-05-24 | ||
Enamine | EN300-1077410-5.0g |
1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |
1344302-26-6 | 5g |
$3645.0 | 2023-05-24 | ||
Enamine | EN300-1077410-1g |
1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |
1344302-26-6 | 95% | 1g |
$1256.0 | 2023-10-28 | |
Enamine | EN300-1077410-1.0g |
1-amino-1-[1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]propan-2-ol |
1344302-26-6 | 1g |
$1256.0 | 2023-05-24 |
1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-olに関する追加情報
Research Briefing on 1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol (CAS: 1344302-26-6)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of novel heterocyclic compounds, particularly those containing 1,2,4-triazole and thiophene moieties. Among these, the compound 1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol (CAS: 1344302-26-6) has emerged as a promising candidate for further investigation due to its unique structural features and potential pharmacological activities. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological evaluation, and therapeutic applications.
The compound, with its molecular formula C11H15N5OS, combines a 1,2,4-triazole core with a thiophene ring and an amino alcohol side chain. Recent synthetic approaches have optimized the yield and purity of this compound, employing multi-step reactions that involve the condensation of thiophene-2-carboxaldehyde with hydrazine derivatives, followed by cyclization and subsequent functionalization. These methods have been detailed in recent publications, with particular emphasis on the use of green chemistry principles to minimize environmental impact.
Biological studies have revealed that 1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol exhibits notable activity against a range of microbial pathogens, including Gram-positive bacteria and fungi. Mechanistic investigations suggest that its efficacy may be linked to the inhibition of key enzymatic pathways involved in microbial cell wall synthesis. Additionally, preliminary in vitro assays have indicated potential anti-inflammatory and anticancer properties, although further validation through in vivo studies is required to confirm these findings.
In the context of drug development, this compound has been explored as a scaffold for the design of new therapeutic agents. Its structural versatility allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. Recent computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, have provided insights into the binding interactions of this compound with target proteins, further supporting its potential as a lead molecule.
Despite these promising developments, challenges remain in the optimization of this compound's pharmacokinetic properties, such as solubility and metabolic stability. Current research efforts are directed toward addressing these issues through structural modifications and formulation strategies. Collaborative initiatives between academic and industrial researchers are expected to accelerate the translation of these findings into clinically relevant applications.
In conclusion, 1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol represents a compelling area of research within the chemical biology and medicinal chemistry community. Its multifaceted biological activities and synthetic adaptability position it as a valuable candidate for further exploration. Continued interdisciplinary research will be essential to fully unlock its therapeutic potential and advance its development into viable drug candidates.
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